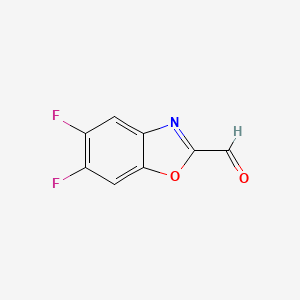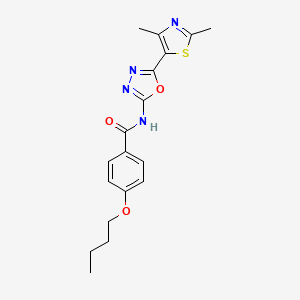
4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thiazole Ring Introduction: The thiazole ring is introduced by reacting the oxadiazole intermediate with a thioamide or a similar sulfur-containing reagent.
Butoxy Group Addition: The butoxy group is introduced through an etherification reaction, where a butyl halide reacts with a phenolic hydroxyl group.
Final Coupling: The final step involves coupling the substituted oxadiazole-thiazole intermediate with a benzoyl chloride derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: Used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: Investigated for its potential use in the development of organic semiconductors and photovoltaic materials.
Agriculture: Explored for its potential as a pesticide or herbicide due to its biological activity.
作用機序
The mechanism of action of 4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide
- 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide
Uniqueness
4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of both oxadiazole and thiazole rings, which confer distinct biological activities. The butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
特性
分子式 |
C18H20N4O3S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
4-butoxy-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H20N4O3S/c1-4-5-10-24-14-8-6-13(7-9-14)16(23)20-18-22-21-17(25-18)15-11(2)19-12(3)26-15/h6-9H,4-5,10H2,1-3H3,(H,20,22,23) |
InChIキー |
BJYORYVUJOBUNL-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(1H-Indol-3-ylmethyl)-5-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14866560.png)
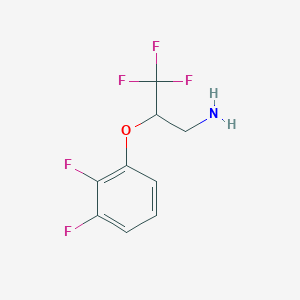
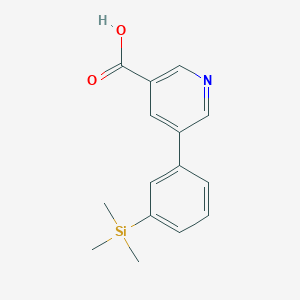
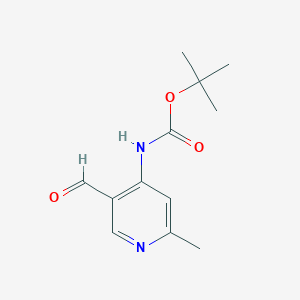
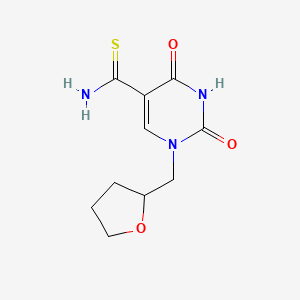
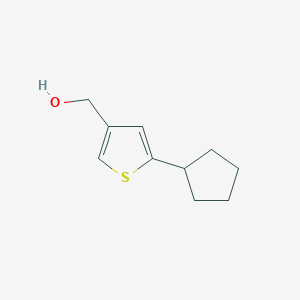
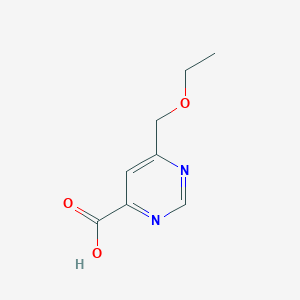
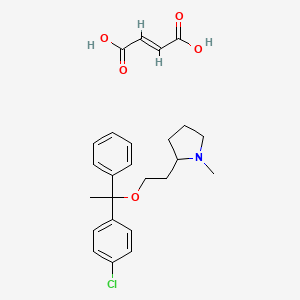
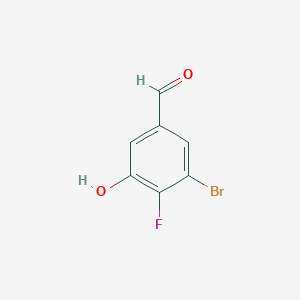
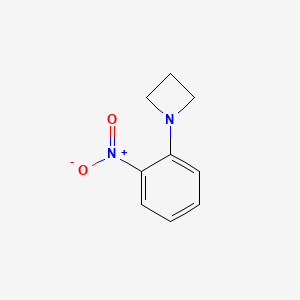
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl](/img/structure/B14866628.png)
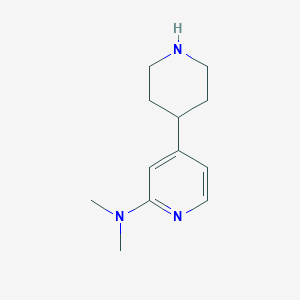
![(4-cyclohexylpiperazin-1-yl)[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B14866644.png)
